(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of cinnamic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds, such as -aroylacrylic acids, have been reported to inhibit phospholipase from snake venom and procaine pancreas . These targets play a crucial role in various biological processes, including inflammation and digestion.
Mode of Action
It’s suggested that the compound might interact with its targets through a radical approach . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound’s potential to inhibit phospholipase suggests it may impact lipid metabolism and signal transduction pathways .
Result of Action
Similar compounds have demonstrated antibacterial activities and anti-proliferative action against human cervix carcinoma .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid are not well-characterized. Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of cinnamic acid derivatives. One common method is the bromination of 3-chlorocinnamic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Scientific Research Applications
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZRBNVWLHKIW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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